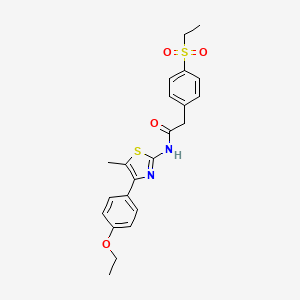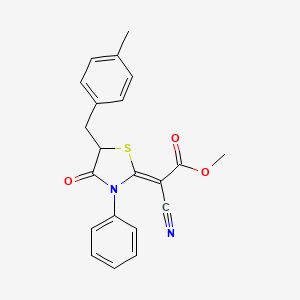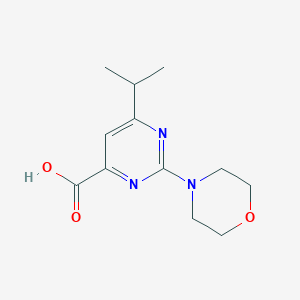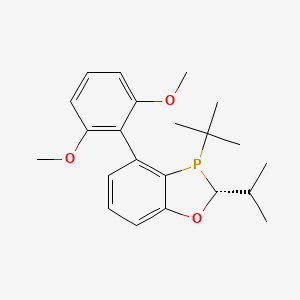
N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile were characterized using elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . X-ray crystallography is another powerful tool used to determine the three-dimensional structure of these compounds, as seen in the study of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including heterocyclization, which is a common method for their synthesis. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared by heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . The reactivity of the pyrazole ring allows for the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be influenced by their molecular structure. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The intermolecular interactions, such as hydrogen bonding, play a crucial role in the stability and solubility of these compounds. Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and electronic structure of pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide and its derivatives have been synthesized and characterized through various chemical processes, highlighting the versatility and adaptability of pyrazole carboxamide structures in chemical synthesis. These compounds have been prepared by heterocyclization and have been extensively analyzed using spectral data, including IR, MS, 1H-NMR, and 13C-NMR, to confirm their structures. This foundational work is crucial for understanding the properties and potential applications of these compounds in various scientific fields (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
The cytotoxic activities of pyrazole-4-carboxamide derivatives have been explored, with some compounds exhibiting promising in vitro activity against various cancer cell lines. This research contributes to the ongoing search for new anticancer agents, demonstrating the potential of these compounds to inhibit the growth of cancer cells. The structure-activity relationships of these derivatives provide insights into their mechanism of action and highlight the therapeutic potential of pyrazole carboxamides in oncology research (Hassan, Hafez, & Osman, 2015).
Antimicrobial Activity
N-substituted pyrazole-1-carboxamide derivatives have been investigated for their antimicrobial properties, with some compounds showing significant activity against pathogenic bacteria. This research is particularly relevant in the context of increasing antibiotic resistance, highlighting the potential of pyrazole carboxamides as a new class of antimicrobial agents. The identification of compounds with high activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria underscores the importance of these studies in developing new treatments for bacterial infections (Pitucha, Kosikowska, Liliana Urszula, & Malm, 2011).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrazole-4-carboxamide derivatives have also been studied, revealing their potential in photonic and optoelectronic applications. These compounds exhibit interesting NLO behaviors that can be harnessed in developing new materials for optical devices, such as modulators and switches. The exploration of their electronic structures and molecular geometries through computational methods provides valuable insights into the design of NLO materials (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-10-20-12-13(17(19-20)23-11-5-2)16(21)18-14-8-6-7-9-15(14)22-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEYIEOKIWAYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2526145.png)
![7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2526147.png)


![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2526152.png)


![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2526156.png)
![(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2526157.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-(4-methylbenzenesulfonyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B2526159.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2526160.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2526162.png)
![8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526165.png)